2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with 4-methoxybenzaldehyde, followed by cyclization . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death . The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure but similar biological activities.
Pyocyanin: A naturally occurring phenazine with potent antimicrobial properties.
Clofazimine: A synthetic phenazine derivative used as an antituberculosis agent.
Uniqueness
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
114991-87-6 |
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Molecular Formula |
C20H14N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C20H14N4O/c1-25-13-8-6-12(7-9-13)20-23-18-10-16-17(11-19(18)24-20)22-15-5-3-2-4-14(15)21-16/h2-11,21H,1H3 |
InChI Key |
AFQQLIYOGINEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origin of Product |
United States |
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